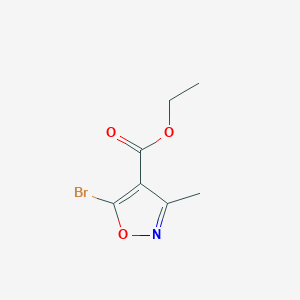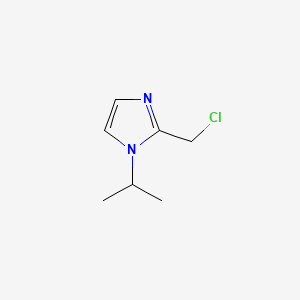
4-氯-6,7-二甲氧基-喹啉-3-腈
描述
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a light brown powder . It can be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile involves several steps. The raw material, 3,4-dimethoxyaniline, is nitrified to obtain an aniline compound. This compound is then reduced using iron powder. The resulting product is cyclized with Ethyl chloroformate under Feldalat NM conditions to prepare 4-hydroxyquinoline compounds. Finally, these compounds are chlorinated through three Chlorethoxyfos to obtain 4-chloro-6,7-dimethoxy-quinoline .Molecular Structure Analysis
The molecular formula of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is C12H9ClN2O2 . The InChI code for this compound is 1S/C12H9ClN2O2/c1-16-10-3-8-9 (4-11 (10)17-2)15-6-7 (5-14)12 (8)13/h3-4,6H,1-2H3 .Chemical Reactions Analysis
4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile is used as a reactant in the synthesis of Src kinase activity inhibitors .Physical And Chemical Properties Analysis
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile has a molecular weight of 248.67 . It is a solid at room temperature . The melting point ranges from 220 to 230 degrees Celsius .科学研究应用
Application 1: Anticancer Agent Synthesis
- Application Summary : This compound is used as an intermediate in the synthesis of anticancer agents like Tivozanib and Cabozantinib .
Application 2: Proteomics Research
- Application Summary : It serves as a specialty product for proteomics research, aiding in the study of protein expression and function .
Application 3: Material Science
- Application Summary : The compound is involved in the development of new materials with potential applications in various industries .
Application 4: Chemical Synthesis
Application 5: Analytical Chemistry
- Application Summary : Applied in the development of analytical methods for compound detection and quantification .
Application 6: Chromatography
Application 7: Antiviral Drug Development
- Application Summary : This compound is explored for its potential use in the development of antiviral drugs, particularly as analogues to chloroquine and hydroxychloroquine .
- Methods of Application : The synthesis involves ultrasonic treatment to modify the quinoline structure, aiming to produce less toxic analogues with better pharmacokinetic properties .
- Results Summary : The newly synthesized compounds are evaluated for their anticoronaviral activity, with preliminary results indicating potential efficacy .
Application 8: Antimicrobial Activity
- Application Summary : Quinoline derivatives, including 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile, are known for their antimicrobial properties .
- Results Summary : Some derivatives have shown potent activity comparable to standard antibiotics like ciprofloxacin and ampicillin .
Application 9: Antimalarial Research
- Application Summary : The quinoline nucleus is integral to antimalarial drugs, and derivatives are continually synthesized for improved efficacy .
- Results Summary : Some derivatives exhibit significant antimalarial activity, contributing to the development of new therapeutic agents .
Application 10: Catalysis in Organic Synthesis
安全和危害
未来方向
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds . It is used for the preparation of Tivozanib and Cabozantinib, which act as anticancer agents . This suggests that it may have potential applications in the development of new anticancer drugs.
属性
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-10-3-8-9(4-11(10)17-2)15-6-7(5-14)12(8)13/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOMVBFQJAMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442158 | |
| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
CAS RN |
214470-55-0 | |
| Record name | 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214470-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














